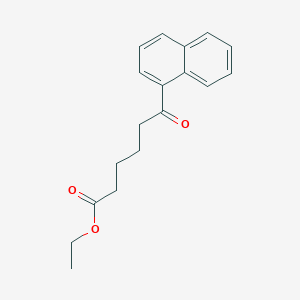

Ethyl 6-(1-naphthyl)-6-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-(1-naphthyl)-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(1-naphthyl)-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-naphthalen-1-yl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,2,5-6,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHYLMOCUQYBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645603 | |

| Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101743-65-1 | |

| Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(1-naphthyl)-6-oxohexanoate is a keto-ester derivative of naphthalene, a structural motif of interest in medicinal chemistry and materials science. Its synthesis, while not extensively documented in peer-reviewed literature, can be strategically approached through a well-established sequence of organic reactions. This guide provides a comprehensive overview of a logical and efficient synthetic route, delving into the mechanistic underpinnings of each step and offering practical insights for successful execution. The synthesis is primarily a two-step process commencing from readily available starting materials: the preparation of the requisite acylating agent, followed by a regioselective Friedel-Crafts acylation of naphthalene.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the bond between the naphthalene ring and the adjacent carbonyl group. This points to a Friedel-Crafts acylation as the key bond-forming step. The necessary electrophile would be a six-carbon chain with a terminal ester and an activated carbonyl group, specifically ethyl 6-chloro-6-oxohexanoate. This acyl chloride can, in turn, be derived from monoethyl adipate.

Caption: Retrosynthetic pathway for Ethyl 6-(1-naphthyl)-6-oxohexanoate.

Part 1: Synthesis of the Acylating Agent: Ethyl 6-chloro-6-oxohexanoate

The synthesis of the target molecule commences with the preparation of the key acylating agent. This is achieved in two sequential steps: the synthesis of monoethyl adipate followed by its conversion to the corresponding acyl chloride.

Step 1.1: Synthesis of Monoethyl Adipate

Principle: The selective monoesterification of a symmetric dicarboxylic acid like adipic acid can be challenging due to the potential for diester formation. A common strategy involves reacting adipic acid with an excess of the diacid to favor the monoester product, followed by separation. A more controlled approach, outlined in patent literature, involves the formation of adipic anhydride in situ, which is then subjected to alcoholysis.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of adipic acid (1.0 equivalent) and a catalytic amount of concentrated sulfuric acid in a suitable organic solvent (e.g., toluene) is heated to reflux.

-

The reaction is monitored by the collection of water in the Dean-Stark trap. Reflux is continued until water ceases to be collected (typically 4-6 hours).

-

The reaction mixture is then cooled, and the sulfuric acid layer is separated.

-

Absolute ethanol (1.0 equivalent) is added dropwise to the solution containing the in situ generated adipic anhydride.

-

The mixture is then maintained at a temperature of 45-65°C for 1-4 hours to facilitate alcoholysis.

-

The organic solvent is removed under reduced pressure.

-

The crude monoethyl adipate is then purified by vacuum distillation.

Step 1.2: Synthesis of Ethyl 6-chloro-6-oxohexanoate

Principle: The conversion of the carboxylic acid moiety of monoethyl adipate to an acyl chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed. A method described in the patent literature utilizes bis(trichloromethyl) carbonate, also known as triphosgene, as a solid and safer alternative to gaseous phosgene.[3]

Experimental Protocol:

-

To a solution of monoethyl adipate (1.0 equivalent) in an inert organic solvent (e.g., toluene or ethyl acetate), bis(trichloromethyl) carbonate (approximately 0.34-1.0 equivalents) is added.

-

A catalytic amount of an organic amine, such as N,N-dimethylformamide (DMF), is introduced.

-

The reaction mixture is heated to 50-80°C and stirred for 4-8 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude ethyl 6-chloro-6-oxohexanoate is then purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation of Naphthalene

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces the acyl group onto the naphthalene ring.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated by the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich naphthalene ring.

A critical aspect of the acylation of naphthalene is regioselectivity, with substitution possible at either the α (C1) or β (C2) position. The choice of solvent and reaction temperature significantly influences the product distribution.

-

Kinetic Control: Reactions in non-polar solvents like carbon disulfide or 1,2-dichloroethane at lower temperatures generally favor the formation of the α-substituted product. This is because the α-position is more sterically accessible and has a higher electron density, leading to a lower activation energy for the formation of the corresponding sigma complex.

-

Thermodynamic Control: In contrast, polar solvents such as nitrobenzene, at higher temperatures, tend to yield the more sterically hindered but thermodynamically more stable β-isomer.

For the synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate, conditions favoring kinetic control are paramount.

Caption: Generalized mechanism of the Friedel-Crafts acylation of naphthalene.

Experimental Protocol for Ethyl 6-(1-naphthyl)-6-oxohexanoate (Kinetic Control)

This protocol is adapted from a similar procedure for the acylation of naphthalene with ethyl 5-chloro-5-oxovalerate.[4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous, non-polar solvent such as 1,2-dichloroethane. The suspension is cooled to 0-5°C in an ice bath.

-

Addition of Acyl Chloride: A solution of ethyl 6-chloro-6-oxohexanoate (1.0 equivalent) in anhydrous 1,2-dichloroethane is added slowly to the stirred suspension via the dropping funnel, maintaining the temperature below 10°C.

-

Addition of Naphthalene: Following the addition of the acyl chloride, a solution of naphthalene (1.0 equivalent) in anhydrous 1,2-dichloroethane is added dropwise, ensuring the temperature remains below 10°C.

-

Reaction: After the complete addition of naphthalene, the reaction mixture is allowed to stir at 0-5°C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 6-(1-naphthyl)-6-oxohexanoate.

Characterization of Ethyl 6-(1-naphthyl)-6-oxohexanoate

| Property | Value/Description |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| Appearance | Expected to be a viscous oil or low-melting solid |

| CAS Number | 101743-65-1 |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), multiplets for the four methylene groups of the hexanoate chain, and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, the four methylene carbons, and the ten carbons of the naphthalene ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl stretching bands, one for the ketone (around 1680-1700 cm⁻¹) and one for the ester (around 1730-1750 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 284.35. Fragmentation patterns would likely involve cleavage at the carbonyl groups and within the aliphatic chain.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acyl chlorides are lachrymatory and corrosive. They should also be handled in a fume hood.

-

Organic solvents such as 1,2-dichloroethane and dichloromethane are volatile and potentially carcinogenic. All operations should be conducted in a well-ventilated fume hood.

-

The workup procedure involving the quenching of the reaction with ice and acid is highly exothermic and should be performed with caution.

Conclusion

The synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate is a feasible endeavor for a proficient organic chemist. The key to a successful synthesis lies in the careful preparation of the acylating agent, ethyl 6-chloro-6-oxohexanoate, and the strategic control of the Friedel-Crafts acylation to favor the desired 1-substituted naphthalene isomer. By employing kinetically controlled conditions, specifically a non-polar solvent and low reaction temperatures, the formation of the target compound can be maximized. This guide provides a robust framework for the synthesis and characterization of this valuable molecule, empowering researchers in their pursuit of novel chemical entities.

References

- BenchChem.

- Google Patents.

- Google Patents. CN102351691A - Method for synthesizing adipic acid monoethyl ester.

- Google Patents.

- Google Patents.

- PubChem. Ethyl 6-hydroxyhexanoate.

- Scribd.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- YouTube.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- GovInfo.

- SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- SciSpace. Mass spectrometric studies of diterpenes. 6.

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- SciELO. Technical Note.

- KGROUP.

- NIST WebBook.

- ResearchG

- Organic Syntheses.

- Google Patents.

- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Oklahoma State University.

Sources

- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 2. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 3. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-(1-naphthyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(1-naphthyl)-6-oxohexanoate is a bifunctional molecule incorporating a rigid, aromatic naphthyl ketone and a flexible ethyl ester chain. While specific literature on this compound is sparse, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The naphthyl group is a common scaffold in biologically active compounds, and the keto-ester functionality provides a versatile handle for further chemical modifications.[1][2][3] This guide aims to provide a comprehensive overview of the predicted chemical properties, synthesis, and reactivity of Ethyl 6-(1-naphthyl)-6-oxohexanoate, drawing upon established principles of organic chemistry and data from analogous structures.

Compound Identification and Physical Properties

| Property | Value | Source |

| CAS Number | 101743-65-1 | Commercial Suppliers |

| Molecular Formula | C₁₈H₂₀O₃ | Commercial Suppliers |

| Molecular Weight | 284.35 g/mol | Commercial Suppliers |

| Predicted Physical State | Likely a viscous liquid or low-melting solid at room temperature | Inferred |

| Predicted Boiling Point | > 300 °C (decomposes) | Inferred |

| Predicted Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water | Inferred |

Synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate

A plausible and efficient method for the synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate is the Friedel-Crafts acylation of naphthalene.[4] This well-established reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The reaction would proceed by treating naphthalene with an acylating agent derived from adipic acid monoethyl ester, such as 6-chloro-6-oxohexanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step-by-Step Methodology:

-

Preparation of the Acylating Agent: Adipic acid monoethyl ester is converted to its corresponding acyl chloride, ethyl 6-chloro-6-oxohexanoate, by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation Reaction:

-

Naphthalene is dissolved in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.

-

Aluminum chloride is added portion-wise with stirring.

-

Ethyl 6-chloro-6-oxohexanoate is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched by carefully pouring it onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure Ethyl 6-(1-naphthyl)-6-oxohexanoate.

-

Caption: Proposed synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate.

Spectroscopic Characterization

The structural features of Ethyl 6-(1-naphthyl)-6-oxohexanoate suggest characteristic spectroscopic signatures. The following are predicted data based on the analysis of its functional groups.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic Ketone (C=O) | 1680 - 1695 | Strong, sharp peak. Conjugation with the naphthyl ring lowers the frequency compared to a saturated ketone.[7] |

| Ethyl Ester (C=O) | 1735 - 1750 | Strong, sharp peak.[8] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak peaks. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong peaks. |

| C-O Stretch (Ester) | 1150 - 1250 | Strong peak. |

| Aromatic C=C Bending | 1450 - 1600 | Multiple medium to strong peaks. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen environments in the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthyl Protons | 7.4 - 8.5 | Multiplets | 7H |

| α-Methylene to Ketone (-CH₂COAr) | ~3.0 | Triplet | 2H |

| Methylene of Ester (-OCH₂CH₃) | 4.1 - 4.2 | Quartet | 2H |

| α-Methylene to Ester (-CH₂COOR) | ~2.3 | Triplet | 2H |

| Other Methylene Protons (-CH₂-) | 1.5 - 1.8 | Multiplets | 4H |

| Methyl of Ester (-OCH₂CH₃) | 1.2 - 1.3 | Triplet | 3H |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons of the naphthyl ring.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (Ar-C=O) | 195 - 205[6][9] |

| Ester Carbonyl (-COO-) | 170 - 175 |

| Naphthyl Carbons | 124 - 136 |

| Ester Methylene (-OCH₂-) | ~60 |

| α-Carbon to Ketone (-CH₂COAr) | ~38 |

| α-Carbon to Ester (-CH₂COOR) | ~34 |

| Other Methylene Carbons (-CH₂-) | 24 - 28 |

| Ester Methyl (-CH₃) | ~14 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. Key fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangement if sterically feasible.

-

α-Cleavage: Loss of the ethyl ester chain to give a naphthoyl cation (m/z = 155) or loss of the naphthyl group to give a fragment corresponding to the ester chain.

-

McLafferty Rearrangement: While less likely for the aromatic ketone, the ester portion could potentially undergo this rearrangement.

Chemical Reactivity and Potential Transformations

The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making Ethyl 6-(1-naphthyl)-6-oxohexanoate a potentially valuable synthetic intermediate.

Reactions at the Ketone Carbonyl

The aromatic ketone is a key reactive site for nucleophilic addition and reduction reactions.

-

Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10][11][12] LiAlH₄ would also reduce the ester, while NaBH₄ is generally selective for the ketone in the presence of an ester.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.[13][14][15]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will form a tertiary alcohol.[16]

-

Reductive Amination: The ketone can be converted to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent.

Caption: Key reactions at the ketone functional group.

Reactions at the Ester Functional Group

The ethyl ester can undergo nucleophilic acyl substitution reactions.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.

-

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst will exchange the ethyl group for another alkyl group.

-

Amidation: Reaction with ammonia or a primary/secondary amine can convert the ester to an amide.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol.

Reactivity of the α-Methylene Groups

The methylene groups adjacent to the carbonyls (α-carbons) have acidic protons and can be deprotonated with a suitable base to form enolates.[9] These enolates can then act as nucleophiles in reactions such as alkylations and aldol condensations, allowing for further elaboration of the carbon skeleton.[17]

Potential Applications in Drug Development

Naphthalene-based compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structure of Ethyl 6-(1-naphthyl)-6-oxohexanoate makes it an attractive scaffold for the development of novel therapeutic agents. The ketone and ester functionalities provide points for diversification to create a library of analogues for structure-activity relationship (SAR) studies. For instance, the ketone could be a key pharmacophoric element for interaction with biological targets, while the ester could be modified to improve pharmacokinetic properties.

Conclusion

Ethyl 6-(1-naphthyl)-6-oxohexanoate is a molecule with significant potential in synthetic and medicinal chemistry. Although specific experimental data are limited, its chemical behavior can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding of its synthesis, spectroscopic properties, and reactivity, which should serve as a valuable resource for researchers interested in exploring the utility of this compound.

References

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(1), 51-54. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Bakke, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give.... Retrieved from [Link]

-

University of Calgary. (n.d.). Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Organic Chemistry. (2021, September 11). Esters to Ketones, Part 1: Polar Organometallics [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. Retrieved from [Link]

-

Ghandi, M., & Aryan, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061-40163. Retrieved from [Link]

-

Soós, T., Bakó, P., & Keglevich, G. (2018). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry, 14, 1485-1491. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

BIVITURE. (2025, June 17). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters to Ketones. Retrieved from [Link]

-

Singh, S. K., & Singh, S. K. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-15. Retrieved from [Link]

-

University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

-

Organic Chemistry. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

de la Torre, D. J., et al. (2026, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 16). carbonyl alkylations with the Wittig reaction [Video]. YouTube. Retrieved from [Link]

-

Singh, S. K., & Singh, S. K. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-282. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of physical properties of ethyl esters with literature.... Retrieved from [Link]

- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Ketone - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for Ethyl 6-(1-naphthyl)-6-oxohexanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-(1-naphthyl)-6-oxohexanoate

Introduction

Ethyl 6-(1-naphthyl)-6-oxohexanoate is a keto-ester derivative featuring a naphthalene moiety, a functionality prevalent in medicinal chemistry and materials science. As a synthetic intermediate, its unambiguous structural confirmation is paramount for ensuring the integrity of subsequent research and development activities. Spectroscopic analysis provides the definitive toolkit for such molecular characterization.

This technical guide offers a comprehensive exploration of the expected spectroscopic data for Ethyl 6-(1-naphthyl)-6-oxohexanoate. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the structure of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative explains the causality behind experimental choices and provides detailed protocols, grounding theoretical predictions in established principles.

Plausible Synthesis Route

A common and effective method for synthesizing aryl ketones is the Friedel-Crafts acylation. A plausible route to Ethyl 6-(1-naphthyl)-6-oxohexanoate involves the reaction of naphthalene with a suitable derivative of adipic acid monoethyl ester, such as ethyl 6-chloro-6-oxohexanoate[1]. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

Theoretical Principles

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy rely on the principle that atomic nuclei with non-zero spin behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating distinct energy states. The energy required to transition between these states corresponds to a specific radiofrequency, which is recorded as a resonance signal or "peak." The precise frequency (chemical shift, δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically non-equivalent atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra.

Rationale for Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) due to its chemical inertness and its single, sharp resonance signal located upfield from most organic proton and carbon signals[2].

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-(1-naphthyl)-6-oxohexanoate in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Referencing: Add a small drop of TMS to the NMR tube as an internal standard.

-

Instrument Setup (¹H NMR):

-

Place the tube in the NMR spectrometer (e.g., a 300 or 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

Acquire the ¹H NMR spectrum, typically using 16-32 scans.

-

-

Instrument Setup (¹³C NMR):

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (e.g., 75 or 100 MHz).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the naphthyl, aliphatic chain, and ethyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.60 | d | 1H | H-8' | The H-8 proton is sterically compressed by the carbonyl group (peri effect), causing a significant downfield shift. |

| ~ 8.00 - 8.15 | m | 2H | H-2', H-5' | Aromatic protons adjacent to the point of substitution or in deshielded positions. |

| ~ 7.50 - 7.65 | m | 4H | H-3', H-4', H-6', H-7' | Remaining aromatic protons on the naphthyl ring, exhibiting complex coupling patterns[3]. |

| 4.14 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| 3.10 | t | 2H | -CH₂ C(=O)Naphthyl | Methylene protons alpha to the ketone are deshielded by the carbonyl group. |

| 2.35 | t | 2H | -CH₂ C(=O)OEt | Methylene protons alpha to the ester carbonyl. |

| ~ 1.70 - 1.85 | m | 4H | -CH₂CH₂CH₂ CH₂- | The two central methylene groups of the hexanoate chain, with overlapping signals. |

| 1.26 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Naphthyl numbering is primed to distinguish from the hexanoate chain.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200.5 | C =O (Ketone) | Ketone carbonyls, particularly aromatic ones, resonate significantly downfield[4]. |

| ~ 173.5 | C =O (Ester) | Ester carbonyls appear in a characteristic region, upfield from ketones[4]. |

| ~ 135.0 | C-4a' (Quaternary) | Aromatic quaternary carbon. |

| ~ 134.0 | C-8a' (Quaternary) | Aromatic quaternary carbon. |

| ~ 131.5 | C-1' (Quaternary) | Aromatic quaternary carbon attached to the acyl chain. |

| ~ 124 - 130 | Aromatic CH | Multiple signals for the seven CH carbons of the naphthyl ring, in the typical aromatic region[5]. |

| ~ 60.5 | -OCH₂ CH₃ | The oxygen-attached methylene carbon of the ethyl ester is found in this characteristic range. |

| ~ 38.5 | -CH₂ C(=O)Naphthyl | Carbon alpha to the ketone carbonyl. |

| ~ 34.0 | -CH₂ C(=O)OEt | Carbon alpha to the ester carbonyl. |

| ~ 24.5 | Aliphatic -CH₂ - | Central carbons of the hexanoate chain. |

| ~ 24.0 | Aliphatic -CH₂ - | Central carbons of the hexanoate chain. |

| ~ 14.2 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester, typically found far upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration (e.g., stretching, bending). The C=O bond in a ketone and the C=O bond in an ester, for instance, have distinct, strong stretching vibrations. By identifying these characteristic absorption bands, one can confirm the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Protocol:

-

Sample Preparation: If the sample is a liquid or oil, a thin film is prepared by placing a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Place the sample plates in the spectrometer and acquire the IR spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3050 | Medium | C-H Stretch | Aromatic (Naphthyl) C-H |

| ~ 2950, 2860 | Medium | C-H Stretch | Aliphatic (Chain and Ethyl) C-H |

| ~ 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1685 | Strong, Sharp | C=O Stretch | Aryl Ketone Carbonyl |

| ~ 1600, 1580, 1510 | Medium-Weak | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~ 1250 - 1100 | Strong | C-O Stretch | Ester C-O Bonds |

The presence of two distinct and strong carbonyl peaks is the most definitive feature in the IR spectrum, confirming the keto-ester structure. The lower frequency for the ketone C=O is due to conjugation with the aromatic naphthyl ring, which weakens the double bond character[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Theoretical Principles

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing one electron to be ejected from the molecule to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight. This molecular ion is energetically unstable and undergoes fragmentation through characteristic pathways to produce smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: MS Data Acquisition

Protocol:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).

-

Ionization: As the compound elutes from the GC column, it enters the ion source, where it is subjected to electron ionization (typically at 70 eV).

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₈H₂₀O₃, giving a molecular weight of approximately 284.35 g/mol .

| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |

| 284 | [C₁₈H₂₀O₃]⁺• | Molecular Ion (M⁺•) |

| 239 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group (alpha-cleavage)[7]. |

| 155 | [C₁₁H₇O]⁺ | Naphthoyl cation . This is a highly stable, resonance-stabilized cation formed by alpha-cleavage adjacent to the ketone. This is expected to be a base peak or a very prominent peak . |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation, resulting from the loss of CO from the naphthoyl cation (m/z 155). |

| 88 | [CH₂(CH₂)₃COOC₂H₅]⁺• | McLafferty rearrangement of the ester, a common fragmentation pathway for esters with a gamma-hydrogen[8][9]. |

Workflow Visualization

The overall process for the complete spectroscopic characterization of Ethyl 6-(1-naphthyl)-6-oxohexanoate is summarized in the workflow diagram below.

Caption: General workflow for the structural elucidation of an organic compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of Ethyl 6-(1-naphthyl)-6-oxohexanoate. The key identifying features are: the characteristic downfield proton in the ¹H NMR due to the peri-interaction, the two distinct carbonyl signals in both the ¹³C NMR and IR spectra, and the dominant naphthoyl cation (m/z 155) in the mass spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important chemical entity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 6-oxohexanoate. PubChem Compound Database. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

- Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

SpectraBase. (n.d.). Ethyl 6-phenylhexanoate. Available at: [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.14 [people.whitman.edu]

Introduction: The Role of NMR in Modern Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-(1-naphthyl)-6-oxohexanoate

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate three-dimensional architecture of organic molecules. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of Ethyl 6-(1-naphthyl)-6-oxohexanoate, a molecule possessing distinct structural motifs—an ethyl ester, a flexible aliphatic chain, and a naphthyl ketone moiety. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal relationships between the molecule's electronic environment and its spectral output, offering a framework for researchers to interpret similar structures with confidence.

Section 1: Molecular Architecture and Proton Environments

The first step in any NMR analysis is to deconstruct the molecule into its constituent, magnetically non-equivalent proton environments. The structure of Ethyl 6-(1-naphthyl)-6-oxohexanoate presents a fascinating array of signals, from the shielded aliphatic protons to the heavily deshielded aromatic protons.

The molecule contains nine unique sets of protons, labeled a through i for clarity:

Each labeled proton group will generate a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration value, and splitting pattern (multiplicity).

Figure 1: Logical relationship of proton environments in Ethyl 6-(1-naphthyl)-6-oxohexanoate.

Section 2: Decoding the Spectrum - A Region-by-Region Analysis

The ¹H NMR spectrum can be logically divided into two primary regions: the upfield aliphatic region, characterized by protons on sp³ hybridized carbons, and the downfield aromatic region, representing protons on the sp² hybridized naphthyl ring.

The Aliphatic Region (δ 0.5 - 4.5 ppm)

This region contains signals from the ethyl group and the four methylene groups of the hexanoate backbone. The chemical shifts are primarily influenced by proximity to the two deshielding carbonyl groups of the ester and ketone functions.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |

| Hₐ (CH₃) | ~ 1.25 | Triplet (t) | 3H | Standard alkyl proton, adjacent to a CH₂ group. |

| Hₐ (OCH₂) | ~ 4.12 | Quartet (q) | 2H | Methylene group attached to an electronegative oxygen, causing significant deshielding.[1] |

| Hₐ' | ~ 2.30 | Triplet (t) | 2H | α to the ester carbonyl group; deshielded by the carbonyl's electron-withdrawing nature.[1][2] |

| Hₑ | ~ 1.70 | Multiplet (m) | 2H | Standard alkyl methylene group, flanked by other methylenes. |

| Hₒ | ~ 1.80 | Multiplet (m) | 2H | Standard alkyl methylene group, slightly deshielded by proximity to two carbonyl groups. |

| Hₔ | ~ 3.10 | Triplet (t) | 2H | α to the ketone carbonyl group; deshielded more strongly than the α-ester protons.[2][3] |

The causality behind these shifts is rooted in the concept of electronic shielding.[2] Protons are "shielded" by the surrounding electron density, which creates a small local magnetic field that opposes the main field of the NMR spectrometer.[2] Electronegative atoms (like oxygen) and π-systems (like carbonyls) pull electron density away from adjacent protons, reducing this shielding effect.[2] This "deshielding" requires a lower external magnetic field to achieve resonance, resulting in a downfield shift to a higher ppm value.[3]

The Aromatic Region (δ 7.0 - 9.0 ppm)

The seven protons on the 1-naphthyl ring produce a complex series of signals in the downfield region of the spectrum. This complexity arises from several factors:

-

Anisotropic Effects: The π-electron system of the naphthalene ring generates its own powerful magnetic field.[4] Protons located on the exterior of the ring (as all seven are) experience this induced field in the same direction as the main spectrometer field. This leads to a strong deshielding effect, shifting all aromatic protons significantly downfield compared to their alkene counterparts.[4]

-

Spin-Spin Coupling: The protons are coupled to their neighbors, leading to intricate splitting patterns. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons:

-

Ortho-coupling (³J): Across 3 bonds (~7-9 Hz)

-

Meta-coupling (⁴J): Across 4 bonds (~1-3 Hz)[5]

-

Para-coupling (⁵J): Across 5 bonds (<1 Hz, often not resolved)

-

-

Substitution Effects: The electron-withdrawing keto-acyl substituent further deshields the protons, particularly those in the peri-position (H at C8), which is spatially close to the carbonyl oxygen.

Predicting the exact shifts and multiplicities for each of the seven naphthyl protons without experimental data or advanced simulation is challenging. However, we can anticipate that the signals will appear as a series of doublets, triplets, and multiplets between approximately 7.4 and 8.7 ppm.[6][7] The proton at the C8 position is expected to be the most deshielded due to its proximity to the carbonyl group.

Section 3: Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, interpretable spectrum is contingent upon a rigorously executed experimental protocol. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl 6-(1-naphthyl)-6-oxohexanoate.

-

Transfer the sample to a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers excellent solubility for this compound and has a well-defined residual solvent peak at δ 7.26 ppm.

-

Add a small amount (1-2 µL) of an internal standard, such as Tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[3]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-resolved peaks. An ideal shim results in a narrow, symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse angle to excite the protons.

-

Set the acquisition time to at least 2-3 seconds to ensure good resolution.

-

Set a relaxation delay of 1-2 seconds to allow protons to return to their equilibrium state before the next pulse.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

-

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

Introduction: The Dual Nature of Keto Esters

An In-Depth Technical Guide to the Infrared Spectroscopy of Keto Esters

Keto esters are a pivotal class of organic compounds, distinguished by the presence of both a ketone and an ester functional group. Their unique structural arrangement makes them versatile building blocks in organic synthesis and central to the architecture of numerous pharmaceutical compounds. The analysis of these molecules, however, presents a fascinating challenge that infrared (IR) spectroscopy is uniquely equipped to address. This challenge arises from a dynamic chemical equilibrium known as keto-enol tautomerism, where the molecule exists as a mixture of two distinct forms: a keto tautomer and an enol tautomer.[1][2]

Infrared spectroscopy, a technique that probes the vibrational modes of molecules, serves as a powerful, non-destructive tool for identifying functional groups and elucidating molecular structure.[2][3] For researchers, scientists, and drug development professionals, mastering the interpretation of keto ester IR spectra is not merely an academic exercise; it is a critical skill for confirming molecular identity, assessing purity, and understanding the chemical environment that influences a molecule's behavior. This guide provides a deep dive into the principles and practical applications of IR spectroscopy for the comprehensive analysis of keto esters.

Chapter 1: Foundational Principles of Carbonyl Spectroscopy

The carbonyl group (C=O) is one of the most recognizable functional groups in an IR spectrum. Its stretching vibration (νC=O) produces a characteristically strong and sharp absorption band, making it an excellent diagnostic tool.[4] This intensity is a direct result of the large difference in electronegativity between carbon and oxygen, which creates a significant dipole moment that changes substantially as the bond stretches.[4]

A Comparative Baseline: Ketones vs. Esters

To understand the spectrum of a bifunctional keto ester, one must first appreciate the distinct spectral signatures of its constituent parts.

-

Ketones : Saturated, open-chain ketones typically exhibit a C=O stretching absorption around 1715 cm⁻¹.[5][6] This frequency is lowered by approximately 20-30 cm⁻¹ when the carbonyl group is in conjugation with a carbon-carbon double bond or an aromatic ring, a phenomenon that weakens the C=O bond.[4][5]

-

Esters : The IR spectrum of an ester is often characterized by what is known as the "Rule of Three"—three intense peaks corresponding to different vibrations.[7] The most prominent is the C=O stretch, which appears at a higher frequency than in ketones, typically in the 1750-1735 cm⁻¹ range for aliphatic esters.[5][8] This is complemented by two distinct C-O stretching bands between 1300 and 1000 cm⁻¹.[7][8]

The Causality of the Carbonyl Shift: Ketone vs. Ester

The higher frequency of the ester carbonyl stretch compared to a ketone is a consequence of competing electronic effects. While the alkyl group in a ketone is weakly electron-donating, the alkoxy oxygen in an ester introduces a more complex interaction. The oxygen atom's lone pairs can donate electron density to the carbonyl carbon via resonance, which would theoretically weaken the C=O bond and lower its frequency. However, the high electronegativity of the alkoxy oxygen also exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond, which strengthens the C=O bond and increases the stretching frequency. For esters, this inductive effect dominates, resulting in a higher νC=O frequency compared to ketones.[3][9]

Chapter 2: Deciphering the Spectrum of β-Keto Esters: A Tale of Two Tautomers

The defining characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol forms. This tautomerism profoundly impacts the IR spectrum, which will display a superposition of bands corresponding to both isomers.[1]

Caption: Keto-Enol tautomerism in β-keto esters and key IR absorptions.

The Keto Tautomer

In its keto form, the molecule possesses two distinct carbonyl groups. Consequently, the IR spectrum is expected to show two separate C=O stretching absorptions:

-

Ketone C=O Stretch : Typically observed around 1725 cm⁻¹ .

-

Ester C=O Stretch : Found at a higher frequency, around 1745 cm⁻¹ .[2]

The proximity of these two groups can sometimes lead to vibrational coupling, which may affect the intensity and exact position of these bands.

The Enol Tautomer

The enol form introduces a completely different set of functional groups, leading to a dramatically different spectral signature. The formation of a six-membered ring via intramolecular hydrogen bonding (chelation) is a key stabilizing feature.[2]

-

Hydrogen-Bonded Carbonyl Stretch (νC=O) : The intramolecular hydrogen bond significantly weakens the ester carbonyl bond, lowering its stretching frequency to the ~1650 cm⁻¹ region. This is a substantial shift and a key indicator of the enol form.[2]

-

C=C Double Bond Stretch (νC=C) : The newly formed carbon-carbon double bond gives rise to a stretching absorption around 1600 cm⁻¹ .[2]

-

O-H Stretch (νO-H) : The enolic hydroxyl group, involved in strong intramolecular hydrogen bonding, produces a very broad and strong absorption band in the 3200-2400 cm⁻¹ range.[1][2] Its breadth is a hallmark of strong hydrogen bonding.

Chapter 3: Factors Influencing the IR Spectra of Keto Esters

The position of the keto-enol equilibrium, and thus the appearance of the IR spectrum, is not static. It is highly sensitive to several factors, providing a window into the molecule's interaction with its environment.

-

Molecular Structure : While this guide focuses on β-keto esters, the relative positions of the keto and ester groups (α, β, γ) dictate the possibility of enolization and intramolecular hydrogen bonding, with the β-position being ideal for forming a stable six-membered chelated ring.

-

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can dramatically shift the equilibrium. Non-polar solvents like carbon tetrachloride tend to favor the intramolecularly hydrogen-bonded enol form. In contrast, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium.[10]

-

Temperature : The tautomeric equilibrium is temperature-dependent. Studies have shown that changes in temperature can alter the relative populations of the keto and enol forms, which can be monitored by observing changes in the relative intensities of their characteristic IR bands.[11]

Chapter 4: Practical Application: Experimental Design and Data Acquisition

Acquiring a high-quality, interpretable IR spectrum requires careful experimental design and execution. The choice of sampling technique is paramount and depends on the sample's physical state and the analytical goal.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

ATR is often the technique of choice for liquid samples due to its simplicity and minimal sample preparation. It is ideal for quickly confirming the presence of both tautomers in a neat sample.

Step-by-Step Protocol for ATR-FT-IR Analysis

-

Instrument Preparation : Ensure the FT-IR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan : Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be ratioed against the sample spectrum to remove instrument and atmospheric (H₂O, CO₂) absorptions.

-

Sample Application : Place a single drop of the liquid keto ester directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans) for a good signal-to-noise ratio.

-

Data Processing : After acquisition, perform any necessary data processing, such as baseline correction or ATR correction, to produce the final spectrum. Clean the crystal thoroughly after analysis.

Methodology: Transmission Spectroscopy (Solution Phase)

To investigate the influence of the chemical environment, solution-phase transmission spectroscopy is the superior method.

Step-by-Step Protocol for Solution Transmission Analysis

-

Solvent Selection : Choose a solvent that is relatively transparent in the spectral regions of interest. Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are common choices for studying carbonyls. Note: CCl₄ is non-polar, while CHCl₃ is more polar.[2][10]

-

Solution Preparation : Prepare a 5-10% (w/v) solution of the keto ester in the chosen solvent.[2]

-

Cell Assembly : Use demountable salt plates (e.g., NaCl or KBr). Place a drop of the solution on one plate and carefully place the second plate on top, creating a thin liquid film. Assemble the plates in the cell holder.

-

Background Scan : Acquire a background spectrum using a cell filled with the pure solvent.

-

Data Acquisition : Place the sample cell in the spectrometer's sample holder and acquire the spectrum using the same parameters as the background scan. The resulting spectrum will show the absorptions of the solute with the solvent's absorptions subtracted.

Caption: Workflow for the IR spectroscopic analysis of keto esters.

Chapter 5: Data Analysis and Interpretation: A Case Study

Let us consider the hypothetical IR spectrum of ethyl acetoacetate, a classic example of a β-keto ester. A comprehensive analysis involves identifying and assigning all the key diagnostic peaks.

| Observed Frequency (cm⁻¹) | Intensity | Shape | Vibrational Assignment | Attributed Tautomer |

| ~3000 (centered) | Strong | Very Broad | O-H Stretch (Intramolecular H-bond) | Enol |

| 1745 | Strong | Sharp | C=O Stretch (Ester) | Keto |

| 1724 | Strong | Sharp | C=O Stretch (Ketone) | Keto |

| 1655 | Strong | Sharp | C=O Stretch (H-bonded Ester) | Enol |

| 1605 | Medium | Sharp | C=C Stretch | Enol |

| ~1200 | Strong | Broad | C-O Stretches | Both |

Table 1: Characteristic IR Absorption Bands for a Typical β-Keto Ester (e.g., Ethyl Acetoacetate).[2]

The presence of five distinct bands in the 1600-1800 cm⁻¹ and >2400 cm⁻¹ regions is definitive proof of a tautomeric mixture. The sharp peaks at 1745 and 1724 cm⁻¹ clearly indicate the presence of the keto form with its two independent carbonyl groups. Simultaneously, the very broad O-H stretch, coupled with the lower-frequency H-bonded carbonyl at 1655 cm⁻¹ and the C=C stretch at 1605 cm⁻¹, unequivocally confirms the presence of the enol form. While a precise quantification of the tautomer ratio from IR is complex, the relative intensities of the keto C=O peaks versus the enol C=O and C=C peaks can provide a valuable semi-quantitative estimate of the equilibrium position under the measured conditions.

Conclusion

Infrared spectroscopy offers a detailed and nuanced perspective on the structure of keto esters. It is not merely a tool for identifying the presence of ketone and ester functionalities but serves as an elegant method for directly observing the dynamic equilibrium of keto-enol tautomerism. By understanding the foundational principles of carbonyl vibrations and the specific spectral signatures of each tautomer, scientists can leverage IR spectroscopy to confirm molecular structures, study the influence of the chemical environment, and gain critical insights essential for research and the development of new therapeutics. The ability to decode the rich information contained within an IR spectrum remains a cornerstone of modern chemical analysis.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. [Link]

-

ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. [Link]

-

ResearchGate. (2015). Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]

-

eGyanKosh. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (2007). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

The Royal Society Publishing. (1976). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. [Link]

Sources

- 1. narsammaacsc.org [narsammaacsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(1-naphthyl)-6-oxohexanoate is an aromatic ketone that serves as a valuable intermediate in the synthesis of various complex organic molecules. Its structure, featuring a naphthalene moiety linked to a six-carbon chain with an ethyl ester, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a detailed focus on the requisite starting materials, reaction mechanisms, and experimental protocols. The aim is to equip researchers with the foundational knowledge to make informed decisions in the laboratory, balancing efficiency, cost, and experimental feasibility.

Strategic Approaches to Synthesis: An Overview

The construction of Ethyl 6-(1-naphthyl)-6-oxohexanoate can be approached through several strategic disconnections. The most common and direct method is the Friedel-Crafts acylation, which involves the electrophilic substitution of a naphthalene ring with an appropriate acylating agent. Alternatively, modern cross-coupling methodologies, such as Grignard, Negishi, and Suzuki reactions, offer powerful and often milder routes to the target ketone. Each of these pathways necessitates a unique set of starting materials, which are detailed in the subsequent sections.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones.[1] In the context of synthesizing Ethyl 6-(1-naphthyl)-6-oxohexanoate, this involves the reaction of naphthalene with an activated derivative of adipic acid monoethyl ester.

Core Starting Materials

| Starting Material | Structure | Role |

| Naphthalene |  | Aromatic Substrate |

| Ethyl 6-chloro-6-oxohexanoate |  | Acylating Agent |

| Aluminum Chloride (AlCl₃) | AlCl₃ | Lewis Acid Catalyst |

Causality Behind Experimental Choices

The choice of Friedel-Crafts acylation is often dictated by the ready availability and relatively low cost of the starting materials. The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with a strong Lewis acid, typically aluminum chloride. This acylium ion is then attacked by the electron-rich naphthalene ring.

A critical consideration in the Friedel-Crafts acylation of naphthalene is regioselectivity . Acylation can occur at either the C1 (α) or C2 (β) position. The distribution of these isomers is highly dependent on the reaction conditions, particularly the solvent.[2]

-

Kinetic Control: In non-polar solvents such as carbon disulfide or 1,2-dichloroethane, the reaction favors the formation of the α-substituted product, Ethyl 6-(1-naphthyl)-6-oxohexanoate, which is the desired isomer. This is because the α-position is more sterically accessible and has a higher electron density.[3]

-

Thermodynamic Control: In polar solvents like nitrobenzene, the reaction tends to yield the more sterically hindered but thermodynamically more stable β-isomer.[3]

Therefore, for the targeted synthesis of the 1-naphthyl isomer, the use of a non-polar solvent is paramount.

Workflow and Mechanism

The synthesis can be visualized as a two-stage process: the preparation of the acylating agent followed by the Friedel-Crafts reaction itself.

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocols

Protocol 1.1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This protocol describes the preparation of the key acylating agent from monoethyl adipate using bis(trichloromethyl) carbonate as a chlorinating agent.[4]

-

Materials: Monoethyl adipate, bis(trichloromethyl) carbonate, N,N-dimethylformamide (DMF), toluene or ethyl acetate.

-

Procedure:

-

In a reaction vessel, combine monoethyl adipate, toluene (or ethyl acetate), and a catalytic amount of DMF.

-

Add bis(trichloromethyl) carbonate portion-wise, maintaining the temperature between 50-80°C. The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate should be approximately 1:0.4.

-

Stir the reaction mixture at 50-80°C for 4-8 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain Ethyl 6-chloro-6-oxohexanoate.

-

Protocol 1.2: Friedel-Crafts Acylation of Naphthalene

This protocol is adapted from a general procedure for the acylation of naphthalene.[2]

-

Materials: Naphthalene, Ethyl 6-chloro-6-oxohexanoate, anhydrous aluminum chloride (AlCl₃), 1,2-dichloroethane (anhydrous), crushed ice, concentrated hydrochloric acid, dichloromethane, 5% sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous 1,2-dichloroethane under an inert atmosphere.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a solution of Ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous 1,2-dichloroethane to the stirred suspension.

-

After the addition is complete, add a solution of naphthalene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise, maintaining the temperature below 10°C.

-

Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 6-(1-naphthyl)-6-oxohexanoate.

-

Route 2: Organometallic Cross-Coupling Reactions

Modern palladium- and nickel-catalyzed cross-coupling reactions provide powerful alternatives to the classical Friedel-Crafts acylation, often proceeding under milder conditions with higher selectivity. The general strategy involves the coupling of an organometallic naphthalene derivative with Ethyl 6-chloro-6-oxohexanoate.

Core Starting Materials for Organometallic Routes

| Synthetic Route | Naphthalene Derivative | Other Key Reagents |

| Grignard | 1-Bromonaphthalene | Magnesium (Mg) |

| Negishi | 1-Bromonaphthalene | Zinc (Zn), Palladium or Nickel catalyst |

| Suzuki | 1-Bromonaphthalene | Bis(pinacolato)diboron, Palladium catalyst |

Grignard Reagent Approach

The use of a Grignard reagent, 1-naphthylmagnesium bromide, offers a direct route to the target ketone. However, the high reactivity of Grignard reagents can lead to side reactions, such as addition to the ester functionality. Careful control of the reaction temperature is crucial.

Caption: Synthetic workflow using a Grignard reagent.

Protocol 2.1.1: Preparation of 1-Bromonaphthalene

1-Bromonaphthalene is a common precursor for various organometallic reagents.[5]

-

Materials: Naphthalene, hydrobromic acid, hydrogen peroxide, dichloroethane.

-

Procedure:

-

In a four-necked flask, add naphthalene, dichloroethane, and hydrobromic acid.

-

Add water and then dropwise add hydrogen peroxide at room temperature.

-

Heat the reaction mixture to 40-45°C and maintain for several hours.

-

After the reaction, separate the aqueous layer.

-

Distill off the dichloroethane and then perform vacuum distillation to obtain 1-bromonaphthalene.

-

Protocol 2.1.2: Grignard Reaction

-

Materials: 1-Bromonaphthalene, magnesium turnings, anhydrous THF, Ethyl 6-chloro-6-oxohexanoate.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1-bromonaphthalene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

-

Cool the solution of 1-naphthylmagnesium bromide to a low temperature (e.g., -78°C).

-

Slowly add a solution of Ethyl 6-chloro-6-oxohexanoate in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

-

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent, which is generally less reactive and more functional group tolerant than a Grignard reagent. This can lead to cleaner reactions and higher yields, particularly when dealing with substrates containing sensitive functional groups like esters.[6]

Caption: Synthetic workflow for the Negishi cross-coupling.

Protocol 2.2.1: Preparation of 1-Naphthylzinc Bromide

-

Materials: 1-Bromonaphthalene, activated zinc powder, anhydrous THF.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, add activated zinc powder.

-

Add a solution of 1-bromonaphthalene in anhydrous THF.

-

Gently heat the mixture to initiate the oxidative insertion of zinc.

-

Stir until the 1-bromonaphthalene is consumed to form a solution of 1-naphthylzinc bromide.

-

Protocol 2.2.2: Negishi Coupling Reaction

This protocol is based on a general procedure for the nickel-catalyzed Negishi coupling of organozinc reagents with acyl chlorides.[5]

-

Materials: 1-Naphthylzinc bromide solution, Ethyl 6-chloro-6-oxohexanoate, Ni(acac)₂, anhydrous THF.

-

Procedure:

-

In a reaction flask, add Ni(acac)₂ (2 mol%) and the solution of 1-naphthylzinc bromide (1.25 equivalents) in THF at room temperature.

-

Add a solution of Ethyl 6-chloro-6-oxohexanoate (1 equivalent) in THF.

-

Heat the resulting mixture to reflux and stir overnight.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated Na₂S₂O₃ solution and brine, then dry over anhydrous MgSO₄.

-

Purify the product by flash column chromatography.

-

Suzuki-Miyaura Cross-Coupling